molecular formula C8H12O4S B6211295 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione CAS No. 2763776-20-9

8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione

Cat. No. B6211295
CAS RN: 2763776-20-9
M. Wt: 204.2
InChI Key:
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Description

8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione (8-oxo-2L6TSP) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the thiaspirodecane family and is of particular interest due to its unique properties. 8-oxo-2L6TSP is a versatile compound that has been used to study a variety of biochemical and physiological processes, including enzymatic reactions, protein folding, and signal transduction.

Scientific Research Applications

8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione has been used in a variety of scientific research applications. It has been used to study enzymatic reactions, protein folding, and signal transduction. It has also been used to study the structure and function of proteins, as well as the regulation of gene expression. 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione has also been used to study the binding of small molecules to proteins, as well as the binding of proteins to DNA.

Mechanism of Action

8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione is believed to act as an allosteric inhibitor of enzymes, which means that it binds to an enzyme’s active site and alters its conformation, thereby preventing the enzyme from binding to its substrate. 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione also binds to proteins and alters their structure and activity, which can affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione have been studied in a variety of organisms. It has been found to affect the activity of enzymes, proteins, and DNA in a variety of ways. 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione has been shown to inhibit the activity of enzymes, alter the conformation of proteins, and affect the binding of proteins to DNA. In addition, 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione has been shown to affect the expression of genes and the activity of proteins involved in signal transduction.

Advantages and Limitations for Lab Experiments

The advantages of using 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione in laboratory experiments include its low toxicity, high solubility in water, and its ability to act as an allosteric inhibitor of enzymes. Additionally, 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione has been found to be stable at a variety of temperatures and pH levels. The main limitation of 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione is its limited availability, as it is not commercially available in large quantities.

Future Directions

The future directions for 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione include further research into its potential applications in scientific research. This includes studying its effects on other biochemical and physiological processes, such as cell signaling, gene expression, and protein folding. Additionally, further research into the structure and function of 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione could lead to the development of new and improved inhibitors of enzymes. Finally, further research into the synthesis of 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione could lead to more efficient and cost-effective methods of producing this compound.

Synthesis Methods

The synthesis of 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione involves a multi-step process. The first step is the synthesis of the thiaspirodecane core, which is accomplished by the condensation of an aldehyde and an amine in the presence of a base. The resulting product is then oxidized to produce the 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione. This process has been optimized to produce high yields of 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione with minimal byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione involves the reaction of a cyclic ketone with a thioamide to form a spirocyclic compound, followed by oxidation to introduce the oxo group.", "Starting Materials": [ "Cyclic ketone (e.g. cyclohexanone)", "Thioamide (e.g. thioacetamide)", "Oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "1. React cyclic ketone with thioamide in the presence of a Lewis acid catalyst to form spirocyclic intermediate", "2. Oxidize spirocyclic intermediate with an oxidizing agent to introduce the oxo group", "3. Purify and isolate the final product" ] }

CAS RN

2763776-20-9

Product Name

8-oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione

Molecular Formula

C8H12O4S

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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